Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate
Overview
Description
Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a bromopyridine moiety through a formamido and methanethioyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with formamide to introduce the formamido group. The next step involves the formation of the methanethioyl bridge, which can be achieved through a reaction with a suitable thiol reagent. Finally, the benzoate ester is introduced through esterification with ethyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido and methanethioyl groups may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but lacks the formamido and methanethioyl groups.
Ethyl 3-(4-amino-5-bromopyridin-3-yl)acrylate: Contains an amino group instead of the formamido group.
5-bromopyridin-3-ol: A simpler compound with a hydroxyl group instead of the ester and formamido groups.
Uniqueness
Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-2-23-15(22)10-3-5-13(6-4-10)19-16(24)20-14(21)11-7-12(17)9-18-8-11/h3-9H,2H2,1H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHQTQYOMADXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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